3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H17N5O2S/c1-11-9-14(23)18-16-19-20-17(22(11)16)25-10-15(24)21-8-4-6-12-5-2-3-7-13(12)21/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,18,19,23) |
InChI Key |
RUEVKCBLTOGMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminotriazoles and Keto Esters
The triazolo[4,3-a]pyrimidinone scaffold is typically synthesized via cyclocondensation between 5-amino-1,2,4-triazoles and β-keto esters or 1,3-diketones. For the 5-methyl derivative, methyl-substituted diketones are preferred.
-
React 5-amino-3-methyl-1,2,4-triazole (A ) with ethyl acetoacetate (B ) in acetic acid under reflux (12 h).
-
Isolate the intermediate hydroxytriazolopyrimidine (C ) via crystallization (yield: 65–75%).
-
Treat C with phosphoryl chloride (POCl₃) in dry dioxane (reflux, 4 h) to yield 7-chloro-5-methyl-triazolo[4,3-a]pyrimidine (D ) (yield: 82%).
Key Data :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | AcOH, reflux, 12 h | C | 70 |
| 2 | POCl₃, dioxane, reflux | D | 82 |
Functionalization with the Dihydroquinoline Moiety
Amidation of the Oxoethyl Group
The 2-oxoethyl spacer in F is activated for coupling with amines. 3,4-Dihydroquinoline-1(2H)-amine (G ) is prepared via reduction of quinoline derivatives.
-
Convert F to its acid chloride using oxalyl chloride/DMF (0°C, 2 h).
-
Couple with G in dry THF using Et₃N (rt, 12 h) to obtain the target compound (yield: 58%).
Optimization Note :
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization-Thiolation
A streamlined approach involves simultaneous triazole formation and thioether linkage:
-
React 5-amino-3-methyltriazole with methyl 3-mercaptopropionate (H ) and dihydroquinoline-carbaldehyde (I ) under Mitsunobu conditions (DIAD, PPh₃).
Advantages :
-
Reduces purification steps.
-
Lower overall reaction time.
Disadvantages :
Spectroscopic Characterization and Validation
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.12–3.18 (m, 2H, dihydroquinoline CH₂), 4.31 (s, 2H, SCH₂CO), 7.21–7.89 (m, 4H, aromatic).
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Competing pathways during cyclocondensation may yield [1,5-a] vs. [4,3-a] isomers. Use of polar aprotic solvents (e.g., DMF) favors the desired [4,3-a] isomer (∼9:1 selectivity).
Thioether Oxidation
The thioether bridge is prone to oxidation during storage. Stabilization strategies include:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline derivative, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazolopyrimidine core, where various nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives of the quinoline moiety
Substitution: Various substituted triazolopyrimidine derivatives
Scientific Research Applications
Structural Characteristics
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the 3,4-dihydroquinoline moiety enhances its potential for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the RET kinase pathway, which is crucial in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Synthetic Routes
The synthesis of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on greener synthetic methods that enhance yield and reduce environmental impact .
Related Compounds
Several derivatives have been synthesized to optimize biological activity. For example:
- N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has shown promising results in preliminary studies .
Case Study 1: Anticancer Efficacy
A study involving the evaluation of a derivative of this compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells. The treatment led to significant cell cycle arrest at the G2/M phase and increased apoptosis markers like Caspase activation .
Case Study 2: Antimicrobial Testing
In vitro testing against several bacterial strains revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests their potential utility in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidinone scaffold is a versatile pharmacophore, and structural modifications significantly influence biological activity, solubility, and target affinity. Below is a comparative analysis of the target compound and its analogs:
Structural Analogs and Substituent Effects
Key Observations:
Anticancer Activity: Selvam et al. reported that thiazolo[3,2-a]pyrimidinones with fluorophenyl and furan substituents exhibited cytotoxicity, suggesting electron-withdrawing groups (e.g., fluorine) enhance bioactivity . Antimicrobial Activity: Compound 4f (thieno-triazolo-pyrimidinone) demonstrated efficacy against microbial strains, likely due to the thieno ring’s planar structure and the ethylcarboxylate’s polarity .
Core Structure Variations: Replacing the triazolo ring with thiazolo (Selvam et al.) or thieno (Compound 4f) alters electron distribution and binding affinity. Thiazolo derivatives are associated with kinase inhibition, while thieno analogs may disrupt microbial membranes .
Physicochemical Properties :
Biological Activity
The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic structure that combines features of triazole and pyrimidine rings with a quinoline moiety. This structural diversity suggests potential for significant biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol. The compound contains multiple functional groups that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2S |
| Molecular Weight | 373.44 g/mol |
| IUPAC Name | 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
| Solubility | Soluble in DMSO |
Preliminary studies indicate that compounds with a 3,4-dihydroquinoline structure may inhibit p38 MAP kinase, which is involved in various cellular processes including inflammation and apoptosis. This inhibition could lead to cytotoxic effects against certain cancer cell lines. The presence of the triazole and pyrimidine rings may enhance the compound's ability to interact with biological macromolecules.
Anticancer Activity
Research has shown that derivatives of similar structures exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds with similar quinoline structures inhibited cell proliferation in various cancer cell lines.
- Case Study : A study on related quinoline derivatives revealed IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Compounds sharing structural features with the target compound have been reported to exhibit antimicrobial properties:
- Antibacterial Tests : Compounds similar to those derived from 3,4-dihydroquinoline have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .
Anti-inflammatory Effects
The potential anti-inflammatory effects are attributed to the inhibition of p38 MAP kinase:
- Experimental Evidence : Studies indicate that similar compounds can reduce inflammatory markers in cellular models, suggesting a therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of thioether and triazole functionalities appears to enhance binding affinity to biological targets.
- Modifications : Alterations in the quinoline moiety or variations in the alkyl substituents on the triazole ring have been shown to affect potency significantly.
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased potency |
| Substituents on quinoline | Enhanced selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
